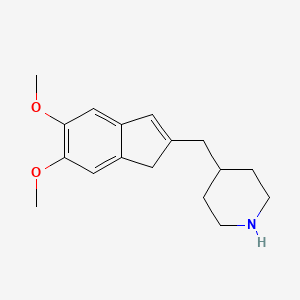

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine involves several steps. One common method includes the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indene . The reaction is typically carried out in a two-mouth flask equipped with a magnetic stirrer and a reflux system under argon gas. Formaldehyde and dimethylamine are slowly added to the reaction mixture . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formaldehyde, dimethylamine, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Michael addition reaction mentioned earlier results in the formation of a piperidine derivative .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine is structurally related to donepezil, a well-known acetylcholinesterase inhibitor used in the management of Alzheimer's disease. Research indicates that compounds with similar structures exhibit strong inhibitory effects on acetylcholinesterase (AChE), thereby enhancing cholinergic neurotransmission, which is crucial for cognitive function.

Case Study : A study published in the Royal Society of Chemistry found that derivatives of this compound demonstrated selective inhibition of AChE with an IC50 value significantly lower than that of standard drugs like tacrine and galantamine . This suggests that this compound and its derivatives may serve as promising candidates for further development as anti-Alzheimer agents.

Synthesis of Donepezil Derivatives

The compound serves as a synthetic precursor in the production of donepezil derivatives. A patented process involves the reaction of 5,6-dimethoxy-1-indanone with piperidine derivatives to yield various donepezil analogs with improved pharmacological profiles . This method highlights the versatility of this compound in pharmaceutical synthesis.

Inhibition of Cholinesterase Enzymes

Research has shown that compounds related to this compound exhibit potent inhibition against both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). For instance, one derivative was reported to have an IC50 value of 5.7 nM against AChE, indicating its potential as a therapeutic agent for cognitive disorders .

Neuroprotective Effects

In addition to its cholinesterase inhibition properties, preliminary studies suggest that this compound may possess neuroprotective effects through mechanisms that involve reducing oxidative stress and inflammation in neuronal cells. Such activities are crucial in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Data Summary Table

Wirkmechanismus

The mechanism of action of 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine involves its interaction with molecular targets such as acetylcholinesterase . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer’s disease . The molecular pathways involved in this process include the cholinergic pathway, which plays a crucial role in cognitive function and memory .

Vergleich Mit ähnlichen Verbindungen

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine is similar to other n-benzylpiperidines, such as 1-Benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine . These compounds share a common structural motif, but they differ in their specific substituents and functional groups.

Biologische Aktivität

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a 5,6-dimethoxy-1H-inden-2-yl methyl group. The synthesis of this compound typically involves the reaction of 5,6-dimethoxy-1-indanone with piperidine derivatives, often yielding various analogs with differing biological activities. For instance, the synthesis process can yield derivatives with significant anti-acetylcholinesterase (AChE) activity, which is crucial for AD treatment .

Acetylcholinesterase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Research indicates that this compound exhibits a potent inhibitory effect on AChE, with an IC50 value reported at approximately 5.7 nM . This level of potency suggests that it could be more effective than some established AChE inhibitors used in clinical settings.

Antioxidant Properties

In addition to its role as an AChE inhibitor, studies have shown that compounds similar to this compound possess antioxidant properties. These properties are vital in combating oxidative stress associated with neurodegenerative diseases. The ability to scavenge free radicals and reduce oxidative damage may contribute to neuroprotection .

Efficacy Against Alzheimer's Disease

The relevance of this compound in treating Alzheimer's disease has been highlighted in several studies. Its dual action as an AChE inhibitor and antioxidant positions it as a promising candidate for multi-target directed ligands (MTDLs) aimed at treating AD.

| Compound | IC50 (nM) | Mechanism | Reference |

|---|---|---|---|

| This compound | 5.7 | AChE Inhibition | |

| Donepezil | 0.07 | AChE Inhibition | |

| Hybrid Compound 1 | 46 | AChE Inhibition |

Neuroprotective Effects

In vivo studies have demonstrated that derivatives of this compound can lead to significant increases in acetylcholine levels in the cerebral cortex of animal models. Such findings underscore the potential for these compounds not only to enhance cognitive function but also to provide neuroprotective benefits against AD pathology .

Safety Profile

Recent evaluations have indicated that compounds related to this compound exhibit low promiscuity towards cytochrome P450 enzymes, suggesting a favorable safety profile concerning pharmacokinetic interactions . This characteristic is critical for developing safe therapeutic agents.

Eigenschaften

IUPAC Name |

4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h8,10-12,18H,3-7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXMLXIMMAUHBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(CC2=C1)CC3CCNCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.